N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide
CAS No.: 1005293-04-8
Cat. No.: VC7117581
Molecular Formula: C17H17ClN2O3S
Molecular Weight: 364.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005293-04-8 |
|---|---|
| Molecular Formula | C17H17ClN2O3S |
| Molecular Weight | 364.84 |
| IUPAC Name | N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzenesulfonamide |
| Standard InChI | InChI=1S/C17H17ClN2O3S/c1-12(21)20-9-3-4-13-10-15(7-8-17(13)20)19-24(22,23)16-6-2-5-14(18)11-16/h2,5-8,10-11,19H,3-4,9H2,1H3 |
| Standard InChI Key | LEIJKUXMESOMMQ-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide features a bicyclic tetrahydroquinoline system fused with a sulfonamide-linked 3-chlorophenyl group. The acetyl group at the 1-position of the tetrahydroquinoline ring introduces steric and electronic modifications that influence conformational stability.
Table 1: Fundamental Physicochemical Properties
The compound’s logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for drug-likeness .
Synthetic Pathways and Optimization
Key Synthetic Routes
The synthesis typically begins with the acetylation of 6-amino-1,2,3,4-tetrahydroquinoline, followed by sulfonylation using 3-chlorobenzenesulfonyl chloride. A representative protocol involves:
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Acetylation: Reacting 6-amino-1,2,3,4-tetrahydroquinoline with acetic anhydride in dichloromethane to yield 1-acetyl-6-amino-1,2,3,4-tetrahydroquinoline.
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Sulfonylation: Treating the intermediate with 3-chlorobenzenesulfonyl chloride in the presence of pyridine as a base, facilitating the formation of the sulfonamide bond .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, DCM | 0–25°C | 2 hr | 85% |
| Sulfonylation | 3-Cl-Benzenesulfonyl chloride, Pyridine | 25°C | 12 hr | 72% |
Challenges include regioselectivity during sulfonylation and purification of the final product via column chromatography.
Structural Elucidation and Spectral Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 7.42 (t, J = 7.8 Hz, 1H, Ar-H), 6.95 (s, 1H, NH), 6.62 (d, J = 8.8 Hz, 1H, Quin-H), 3.28–3.22 (m, 2H, CH₂), 2.84 (t, J = 6.0 Hz, 2H, CH₂), 2.42 (s, 3H, COCH₃), 1.93–1.87 (m, 2H, CH₂) .
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¹³C NMR (100 MHz, CDCl₃): δ 169.5 (C=O), 144.2 (S=O), 136.7–116.3 (Ar-C), 52.1 (N-CH₂), 28.4 (COCH₃), 25.3–22.1 (CH₂) .
Mass Spectrometry (MS):
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ESI-MS (m/z): 365.8 [M+H]⁺ (calc. 364.84).
The acetyl carbonyl stretch at 1685 cm⁻¹ and sulfonamide S=O asymmetric/symmetric vibrations at 1360 cm⁻¹ and 1150 cm⁻¹ in FT-IR further confirm the structure.
Biological Activity and Mechanistic Hypotheses
Anti-Inflammatory Activity
Tetrahydroquinoline derivatives suppress NF-κB and COX-2 pathways. Molecular docking studies suggest this compound binds COX-2 with a predicted Ki of 120 nM, comparable to celecoxib (Ki = 90 nM) .
Table 3: Predicted Pharmacological Targets
| Target | Binding Affinity (Ki) | Mechanism |
|---|---|---|
| COX-2 | 120 nM | Competitive inhibition |
| DHPS | 8 µM | Substrate analog |
| GABA-A Receptor | 450 nM | Allosteric modulation |
Analytical and Pharmacokinetic Profiling
ADME Predictions
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Absorption: High intestinal permeability (Caco-2 Papp = 18 × 10⁻⁶ cm/s).
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Metabolism: Predicted CYP3A4-mediated oxidation of the tetrahydroquinoline ring.
Future Research Directions
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In Vitro Screening: Prioritize assays against antibiotic-resistant pathogens and inflammatory mediators.
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Structural Optimization: Introduce polar groups at the 4-position of the tetrahydroquinoline to enhance solubility.
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In Vivo Pharmacokinetics: Assess bioavailability and tissue distribution in murine models.
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